

rel-Carbovir monophosphate chemical structure and properties

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Compound of Interest

Compound Name: *rel-Carbovir monophosphate*

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An In-depth Technical Guide to rel-Carbovir Monophosphate

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **rel-Carbovir monophosphate**. It is intended for researchers, scientists, and professionals involved in drug development and antiviral research. This document details the compound's physicochemical characteristics, analytical methodologies for its characterization, and its crucial role in the metabolic activation pathway of the antiretroviral drug, Carbovir.

Chemical Structure and Properties

rel-Carbovir monophosphate, a carbocyclic nucleoside analogue, is the 5'-monophosphate derivative of Carbovir. It serves as a key intermediate in the intracellular conversion of Carbovir to its pharmacologically active triphosphate form.

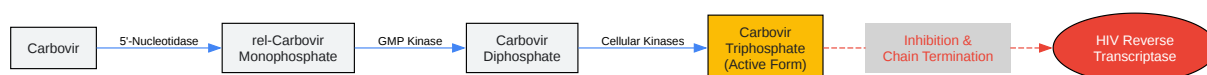
Table 1: Physicochemical Properties of **rel-Carbovir Monophosphate**

Property	Value	Source(s)
Chemical Name	rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one	[1]
CAS Number	144490-73-3	[1]
Molecular Formula	C11H14N5O5P	[1]
Molecular Weight	327.23 g/mol	[1]
Appearance	Not explicitly stated, likely a solid.	
Solubility	Data for rel-Carbovir monophosphate is not readily available. The parent compound, Carbovir, is soluble in DMSO.[2] It is advisable to first dissolve in a small amount of DMSO and then dilute with aqueous buffers.	
pKa	Data for rel-Carbovir monophosphate is not available. The parent purine ring system has a pKa of approximately 2.3.	
Melting Point	Not available.	
Storage	2-8°C in a refrigerator.	[3][4]

Mechanism of Action: Intracellular Phosphorylation Pathway

rel-Carbovir monophosphate is a critical component in the mechanism of action of Carbovir against the Human Immunodeficiency Virus (HIV). Carbovir itself is a prodrug that must be anabolized intracellularly to its active triphosphate form, Carbovir triphosphate (CBV-TP). This metabolic activation is a stepwise phosphorylation process, with the formation of **rel-Carbovir monophosphate** being the initial and often rate-limiting step.[5]

The phosphorylation cascade is catalyzed by host cellular kinases. The initial phosphorylation of Carbovir to Carbovir monophosphate is carried out by 5'-nucleotidase.[6] Subsequently, Carbovir monophosphate is converted to the diphosphate by guanylate kinase (GMP kinase), which exhibits a strong preference for the (-)-enantiomer.[6] Further phosphorylation to the active Carbovir triphosphate is mediated by other cellular kinases. CBV-TP acts as a competitive inhibitor of the viral reverse transcriptase and as a chain terminator upon incorporation into the viral DNA.



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Intracellular phosphorylation pathway of Carbovir.

Experimental Protocols

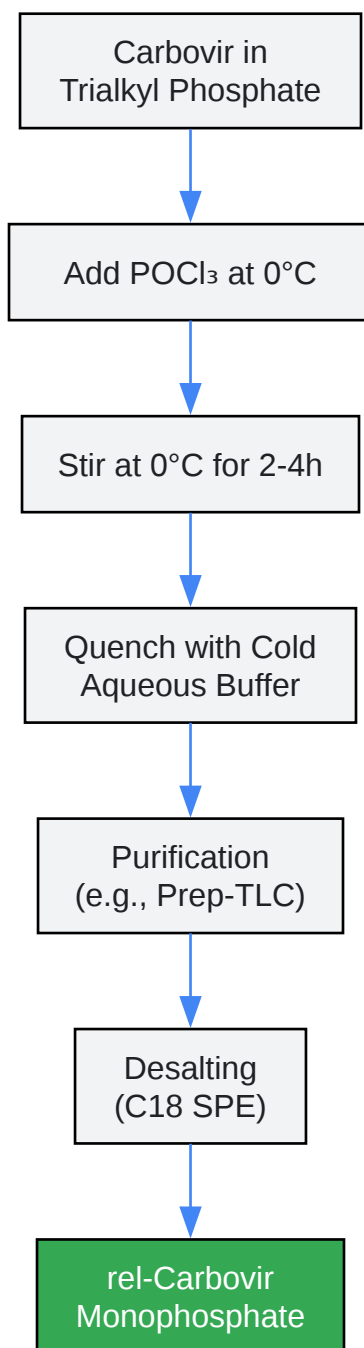
Chemical Synthesis

The synthesis of **rel-Carbovir monophosphate** typically involves the phosphorylation of the parent nucleoside, Carbovir. While specific, detailed protocols are proprietary or varied, a general laboratory-scale procedure can be outlined based on established phosphorylation methods.

Representative Protocol for the Phosphorylation of Carbovir:

- **Dissolution:** Dissolve Carbovir in a suitable trialkyl phosphate solvent (e.g., trimethyl phosphate) and cool the solution to 0°C.

- Phosphorylation: Add phosphorus oxychloride (POCl_3) dropwise to the cooled solution while maintaining the temperature at 0°C .
- Reaction: Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by an appropriate method like Thin Layer Chromatography (TLC).
- Quenching: Carefully quench the reaction by slowly adding the mixture to a cold aqueous buffer, such as triethylammonium bicarbonate.
- Purification: The crude product, containing Carbovir monophosphate, is then purified. This can be achieved by techniques such as preparative thin-layer chromatography on cellulose plates or by ion-exchange chromatography. For TLC purification, the zone corresponding to the monophosphate is scraped, and the product is eluted with water.^[7]
- Desalting: The purified Carbovir monophosphate is desalted using a C18 solid-phase extraction column to yield the final product.^[7]



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A generalized workflow for the synthesis of **rel-Carbovir monophosphate**.

Analytical Methods

The characterization and quantification of **rel-Carbovir monophosphate** are crucial for both synthetic chemistry and metabolic studies. High-Performance Liquid Chromatography (HPLC),

Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the primary analytical techniques employed.

Table 2: Analytical Methodologies for **rel-Carbovir Monophosphate**

Technique	Description
HPLC	Reversed-phase HPLC is a common method for the analysis of Carbovir and its phosphorylated metabolites. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., 0.05% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) in a gradient elution. ^[8] Detection is commonly performed using a UV detector at 220 nm. ^[8]
¹ H and ¹³ C NMR	NMR spectroscopy is essential for structural elucidation. In ¹ H NMR, characteristic signals for the protons on the purine ring and the cyclopentene moiety are expected. In ¹³ C NMR, the chemical shifts of the carbon atoms provide information about the carbon skeleton. The presence of the phosphate group will influence the chemical shifts of the adjacent carbons and protons. The chemical shifts are dependent on the solvent and pH. ^[9]
Mass Spectrometry	Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of rel-Carbovir monophosphate. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. ^[10] Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. In negative ion mode, characteristic fragments corresponding to the loss of the phosphate group and fragments of the nucleobase are typically observed. ^[11]

Conclusion

rel-Carbovir monophosphate is a pivotal molecule in the study of antiretroviral therapeutics. Its chemical properties and its role as a key intermediate in the bioactivation of Carbovir underscore its importance in the fields of medicinal chemistry and pharmacology. The methodologies for its synthesis and analysis, as outlined in this guide, provide a foundation for further research and development in this area. A thorough understanding of the properties and handling of **rel-Carbovir monophosphate** is essential for any scientist working with this class of compounds.

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